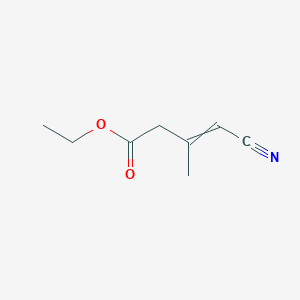
Ethyl 4-cyano-3-methylbut-3-enoate
Descripción general
Descripción
Ethyl 4-cyano-3-methylbut-3-enoate is a chemical compound with the CAS Number: 66066-39-5 . It has a molecular weight of 153.18 and its IUPAC name is ethyl (3E)-4-cyano-3-methyl-3-butenoate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3/b7-4+ . This indicates that the molecule contains 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Ethyl 4-cyano-3-methylbut-3-enoate has been studied for its unique crystal packing interactions, particularly N⋯π and O⋯π interactions, which are less common than hydrogen bonding. These studies have highlighted its ability to form distinct crystal structures, such as zigzag double-ribbons and double-columns, which are of interest in the field of crystal engineering and material science (Zhang, Wu, & Zhang, 2011).
Synthesis of Pharmaceutical Compounds
The compound has been utilized in the synthesis of various pharmaceutical compounds. For example, it's been used in the creation of psychotropic substances by forming specific chemical bonds and structures essential for medicinal chemistry (Grigoryan et al., 2011).
Enzymatic Synthesis Studies
This compound has also been a subject of research in enzymatic synthesis. It's a key intermediate in the synthesis of cholesterol and triglyceride-lowering drugs, showcasing its importance in therapeutic applications (Jin & Zhang, 2011).
Chemical Synthesis and Catalysis
This compound is involved in various chemical reactions, such as the highly enantioselective sequential hydrogenation process. Its role in these reactions is vital for the creation of specific, high-purity compounds used in different chemical applications (Meng, Zhu, & Zhang, 2008).
Safety and Hazards
Ethyl 4-cyano-3-methylbut-3-enoate is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation .
Propiedades
IUPAC Name |
ethyl 4-cyano-3-methylbut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCPTBJPTGUIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699273 | |
| Record name | Ethyl 4-cyano-3-methylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66066-39-5 | |
| Record name | Ethyl 4-cyano-3-methylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 4-cyano-3-methylbut-3-enoate synthesized, and what is its significance within the study's context?
A1: this compound (5) is synthesized via a Knoevenagel reaction using ethyl acetoacetate and cyanoacetic acid as starting materials, catalyzed by ammonium acetate/acetic acid []. This compound serves as an intermediate in the synthesis of the main target compound, 5-Cyano-4,6-dimethyl-2H-pyran-2-one (1). The study highlights the versatility of Knoevenagel reactions and their utility in synthesizing various alkylidene derivatives, including this compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1524592.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)










![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)
